N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
Description
N,N-Diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core with a diethylamine substituent at the 2-position.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N,N-diethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-3-14(4-2)10-12-6-8-5-11-7-9(8)13-10/h6,11H,3-5,7H2,1-2H3 |
InChI Key |
CWJVCUHQEAWEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C2CNCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrimidine Derivatives
Method A: Cyclocondensation Approach
- Starting Materials: 2-Aminopyrimidine derivatives and α,β-unsaturated carbonyl compounds.
- Procedure: Condensation of 2-aminopyrimidine with α,β-unsaturated ketones or aldehydes under acidic or basic conditions facilitates cyclization to form the fused pyrrolo[3,4-d]pyrimidine ring system.
- Reaction Conditions: Typically reflux in ethanol or similar solvents, with catalysts such as acetic acid or p-toluenesulfonic acid.
- Yield: Moderate to high (50-80%) depending on substituents and reaction optimization.
Chlorination and Amination
Method B: Chlorination at the 4- or 5-Position
- Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Procedure: Chlorination of the pyrimidine core introduces a reactive site for subsequent nucleophilic attack.
- Outcome: Formation of chloropyrimidine intermediates, which are more amenable to nucleophilic substitution.
Method C: Nucleophilic Substitution with Diethylamine
- Reagents: Diethylamine, often in excess.
- Procedure: The chlorinated intermediate undergoes nucleophilic substitution at the chlorinated position, yielding the N,N-diethylamino derivative.
- Reaction Conditions: Reflux in solvents such as acetonitrile or ethanol, with reaction times ranging from several hours to overnight.
- Yield: Usually high (>70%), with purification via recrystallization.
Specific Synthesis Routes Supported by Patent Data
Patent CN110386936B (Preparation of Pyrrolo[2,3-d]pyrimidine Derivatives)
This patent describes a method involving:
- Condensation of specific heterocyclic precursors in a suitable solvent.
- Cyclization under catalysis to form the core structure.
- Chlorination with phosphorus oxychloride.
- Addition of amines, including diethylamine, to introduce the amino group at the 2-position.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Cyclization | Pyrimidine derivative + α,β-unsaturated compound | Reflux, acid catalyst | 60-80% | Forms the fused ring core |
| 2. Chlorination | POCl₃ | 80°C, inert atmosphere | 70-85% | Activates the heterocycle for substitution |
| 3. Amination | Diethylamine | Reflux, ethanol | 75-85% | Final step to introduce N,N-diethylamino group |
Patent WO2018005865A1 (Coupling of Pyrimidine Derivatives)
This method involves coupling heteroaryl amines with pyrimidine-based intermediates prepared via multi-step synthesis, including:
- Synthesis of heteroaryl pyrimidines via alkyl sulfone or sulfoxide intermediates.
- Coupling reactions at low temperatures (~10-20°C).
- Use of bases like lithium hexamethyldisilazide (LiHMDS) and solvents such as tetrahydrofuran (THF).
While primarily focused on heteroaryl compounds, the core pyrimidine synthesis involves similar chlorination and substitution steps relevant to the target compound.
Reaction Scheme and Data Table
Figure 1: Generalized synthetic route for N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine
Pyrimidine derivative → Cyclization → Chlorination → Nucleophilic substitution with diethylamine → Final product
Notes on Optimization and Scale-Up
- Reaction Temperatures: Cyclization typically occurs between 30-110°C; chlorination at around 80°C.
- Solvent Choice: Ethanol, acetonitrile, or THF are common, depending on the step.
- Catalysts: Acid catalysts (e.g., acetic acid) for cyclization; Lewis acids for chlorination.
- Purification: Recrystallization and chromatography are standard; large-scale processes favor crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS), particularly at positions activated by the adjacent nitrogen atoms.
For example, iodination at C-5 using NIS proceeds efficiently to introduce bromine, which serves as a handle for Suzuki-Miyaura cross-couplings . Chlorination with POCl₃ under reflux conditions replaces hydroxyl groups with chlorine atoms .
Alkylation and Acylation
The diethylamine group undergoes alkylation and acylation to modify steric and electronic properties.
-
Alkylation : Treatment with alkyl bromides (e.g., ethyl bromide) in the presence of K₂CO₃ or DIPEA introduces substituents at N-7 .
-
Acylation : Reacting with acetyl chloride or anhydrides forms acylated derivatives, enhancing solubility for pharmacological studies.
Cross-Coupling Reactions
The halogenated derivatives participate in palladium-catalyzed cross-couplings to install aryl or heteroaryl groups.
For instance, Suzuki coupling with arylboronic acids enables diversification of the pyrrolo-pyrimidine scaffold for structure-activity relationship (SAR) studies .
Cyclization and Ring Expansion
The compound serves as a precursor in cyclization reactions to form polycyclic systems.
-
Thermal cyclization with chloroacetaldehyde generates fused tricyclic structures .
-
Acid-mediated cyclizations create bridged heterocycles, useful in bioactive molecule synthesis.
Mechanistic Insight :
Cyclization often proceeds via intramolecular nucleophilic attack, stabilized by the electron-withdrawing pyrimidine ring .
Oxidation and Reduction
-
Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the pyrrole ring, forming N-oxide derivatives that alter electronic properties.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, yielding saturated analogs for conformational studies .
Complexation with Metals
The exocyclic amine and pyrimidine nitrogen atoms act as ligands for transition metals:
-
Coordination complexes with Cu(II) or Pt(II) enhance anticancer activity by facilitating DNA intercalation .
-
Catalytic applications : Pd complexes derived from this compound are employed in C–H activation reactions .
Functional Group Interconversion
| Conversion | Reagents | Outcome | Source Citation |
|---|---|---|---|
| Nitro to amine | H₂, Pd/C, EtOH | 2-amino derivatives | |
| Hydroxyl to triflate | Tf₂O, pyridine, DCM | Triflates for cross-coupling |
Scientific Research Applications
N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound interacts with the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from isomers like pyrrolo[2,3-d]pyrimidine (e.g., MT-tubercidin·H₂O, ). The fusion position of the pyrrole and pyrimidine rings (3,4-d vs. 2,3-d) alters electronic distribution and steric accessibility, impacting binding interactions in biological systems .
Substituent Modifications
Key substituent variations among analogs include:
- 6-Benzyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine (): A benzyl group introduces aromaticity, which may improve π-π stacking interactions in protein binding but reduce aqueous solubility .
- Potassium 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate (): Carboxylate and tert-butyl ester groups enhance solubility and serve as intermediates for further functionalization .
Table 1: Comparison of Key Pyrrolopyrimidine Derivatives
Biological Activity
N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, biological activities, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 192.26 g/mol
- CAS Number : 1343134-72-4
- Structure : The compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
This compound has been evaluated for various biological activities, including anticancer properties and effects on specific enzyme targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
-
Inhibition of Kinases : The compound has shown inhibitory effects on several kinases including EGFR (Epidermal Growth Factor Receptor), Her2, and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). These kinases are crucial in cancer cell proliferation and survival.
Enzyme Target IC Value EGFR [Value not specified] Her2 [Value not specified] VEGFR2 [Value not specified]
The mechanism by which this compound exerts its effects involves modulation of signaling pathways critical for tumor growth. The compound's structure allows it to interact with the ATP-binding sites of kinases, effectively blocking their activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity Studies : In vitro studies using various cancer cell lines (e.g., HeLa, MDA-MB-231) demonstrated significant cytotoxic effects. The potency varied with structural modifications to the pyrrolo[3,4-d]pyrimidine scaffold.
- Example Results :
- Compound variants showed varying IC values indicating differential potency against specific cancer cell lines.
- Example Results :
-
Metabolic Stability : Research indicates that the metabolic stability of this compound is influenced by substituents on the pyrimidine ring. Modifications that enhance lipophilicity often correlate with increased metabolic stability.
Compound Variant Metabolic Stability (CL) Original Compound [Value not specified] Variant A [Value not specified] Variant B [Value not specified] - Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific functional groups significantly affect both the potency and selectivity of the compound against different targets.
Q & A
Q. What are the established synthetic routes for N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine, and what key reaction steps are involved?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : For example, reacting ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one to form the pyrrolo-pyrimidine core .
- Protection strategies : Boc (tert-butoxycarbonyl) protection of amine groups to prevent unwanted side reactions during subsequent steps .
- Functionalization : Introducing substituents (e.g., alkyl or aryl groups) via nucleophilic substitution or coupling reactions, as seen in analogous pyrrolo-pyrimidine syntheses .
- Purification : Techniques like column chromatography or recrystallization to isolate the final product.
Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to improve yield and minimize byproducts.
Q. How can the structure and purity of this compound be confirmed experimentally?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) :
- H NMR to identify protons in the pyrrolo-pyrimidine core and ethyl groups.
- $^13C NMR to confirm carbon environments, including quaternary carbons in the fused ring system .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve the 3D structure and confirm stereochemistry, as demonstrated for related pyrrolo-pyrimidine derivatives .
- Melting Point Analysis : Compare experimental values with literature data to assess purity .
Q. What are the key structural features of This compound that influence its reactivity and stability?
- Fused Ring System : The pyrrolo-pyrimidine core contributes to π-π stacking interactions and planar rigidity, affecting solubility and binding affinity .
- N,N-Diethylamine Group : Enhances lipophilicity and modulates electronic properties via inductive effects .
- Hydrogen Bonding Sites : The amine and pyrimidine nitrogen atoms enable interactions with biological targets or solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological or catalytic activity of This compound?
- Analog Synthesis : Prepare derivatives with modifications at the diethylamine group (e.g., replacing ethyl with bulkier alkyl chains) or the pyrrolo-pyrimidine core (e.g., halogenation) .
- Biological Assays : Test analogs against target enzymes or receptors (e.g., kinase inhibition assays) to correlate structural changes with activity .
- Computational Docking : Use molecular modeling to predict binding modes and identify critical interactions (e.g., hydrogen bonds, hydrophobic contacts) .
Example : In related compounds, removal of the 2-NH group reduced potency, highlighting the importance of this moiety .
Q. What computational methods are suitable for predicting the reactivity or pharmacokinetic properties of This compound?
- Quantum Chemical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Study solvation effects or membrane permeability .
- ADMET Prediction Tools : Estimate absorption, distribution, metabolism, excretion, and toxicity using software like SwissADME .
Q. How can synthetic routes be optimized to improve the yield and scalability of This compound?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling steps to enhance efficiency .
- Flow Chemistry : Implement continuous-flow reactors to reduce reaction times and improve reproducibility .
- Green Solvent Alternatives : Replace traditional solvents (e.g., DMF) with biodegradable options to align with sustainable chemistry principles .
Q. How should researchers address contradictory data in biological or chemical studies involving this compound?
- Control Experiments : Verify assay conditions (e.g., pH, temperature) and compound purity .
- Orthogonal Validation : Use multiple techniques (e.g., NMR, LC-MS, crystallography) to confirm structural integrity .
- Collaborative Reproducibility : Share protocols with independent labs to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
